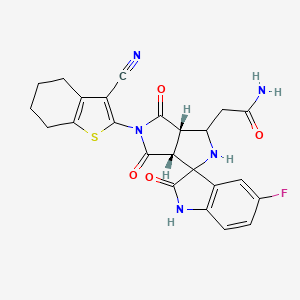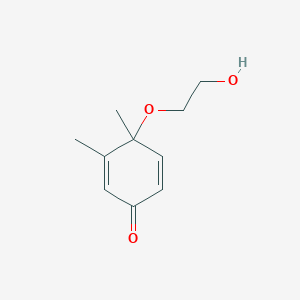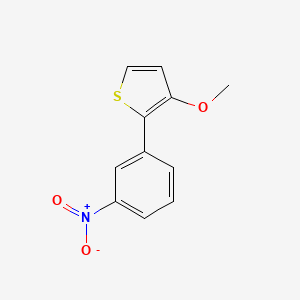
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane is a chemical compound known for its unique structure and properties. It is part of a class of compounds that contain silicon and tellurium atoms, making it an interesting subject for research in various scientific fields. This compound is characterized by its stability and reactivity, which make it useful in a variety of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane typically involves the reaction of tellurium-containing precursors with silicon-based reagents. One common method involves the use of cyclic carbosilanes, such as 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane, which reacts with tellurium compounds under controlled conditions . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The silicon and tellurium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon dioxide and tellurium dioxide, while substitution reactions can yield a variety of substituted silanes and tellurides.
Applications De Recherche Scientifique
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon and tellurium-containing compounds.
Biology: The compound’s unique properties make it useful in studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mécanisme D'action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane exerts its effects involves interactions at the molecular level. The silicon and tellurium atoms can form bonds with other atoms and molecules, influencing various chemical pathways. These interactions can affect the stability and reactivity of the compound, making it useful in a range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: A similar compound with silicon atoms but without tellurium.
1,1,3,3-Tetramethyldisiloxane: Contains silicon and oxygen atoms, used in similar applications.
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Another silicon-based compound with different substituents.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar silicon-based compounds. This uniqueness makes it valuable for specific applications where tellurium’s properties are advantageous.
Propriétés
Numéro CAS |
918904-96-8 |
|---|---|
Formule moléculaire |
C8H20Si2Te2 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane |
InChI |
InChI=1S/C8H20Si2Te2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3 |
Clé InChI |
ZXNSQFKSOHHUFI-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Te]C[Si](C[Te]C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
